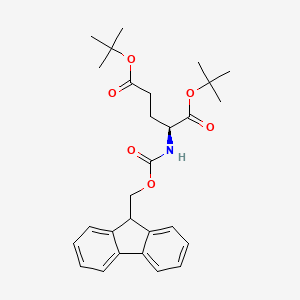
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is a chemical compound that features a picolinic acid moiety linked to a 2,2-dimethyl-1,3-dioxolane group via a methoxy bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolane group: This can be achieved by reacting glycerol with acetone in the presence of an acid catalyst to form solketal.
Attachment of the methoxy group: The solketal is then reacted with methanol under acidic conditions to introduce the methoxy group.
Coupling with picolinic acid: Finally, the methoxy-substituted solketal is coupled with picolinic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学研究应用
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the picolinic acid moiety.
Picolinic acid derivatives: Compounds that share the picolinic acid core but have different substituents.
Uniqueness
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is unique due to the combination of the picolinic acid and 2,2-dimethyl-1,3-dioxolane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC 名称 |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-5-3-4-9(13-10)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
InChI 键 |
SAHLVKZNPSBQQE-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COC2=CC=CC(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


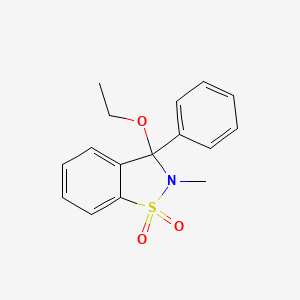
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
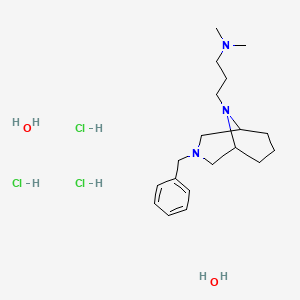
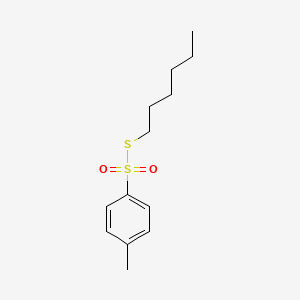
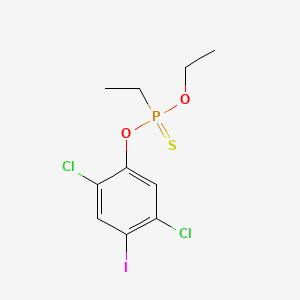

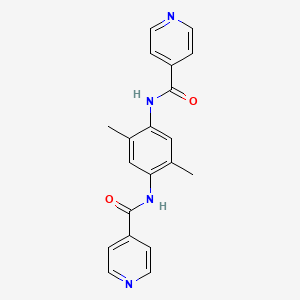
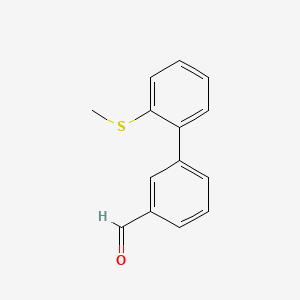
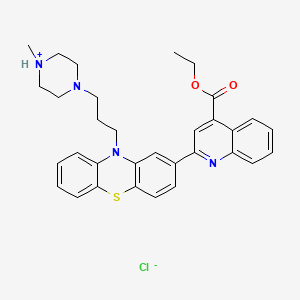
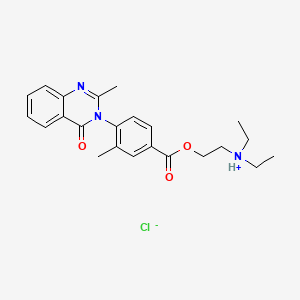
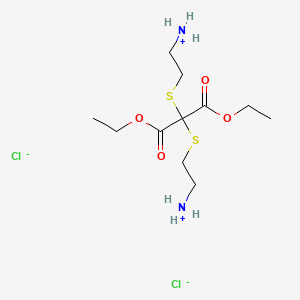
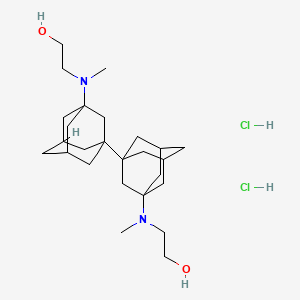
![N-[2-[(2-hydroxyethyl)amino]ethyl]hexadecan-1-amide](/img/structure/B13746189.png)
